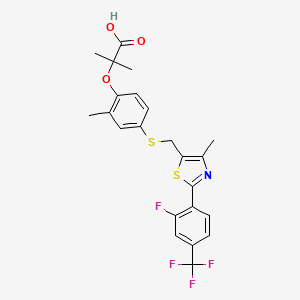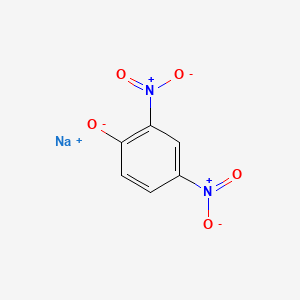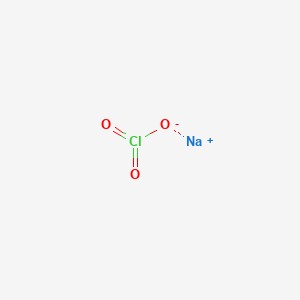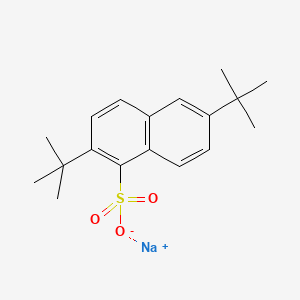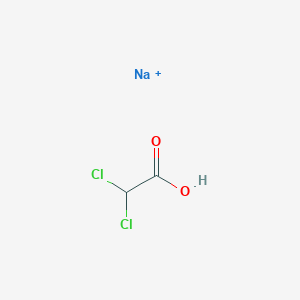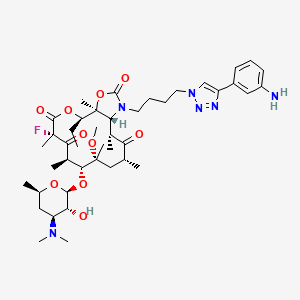
beta-Funaltrexamine hydrochloride
Overview
Description
Beta-Funaltrexamine (β-FNA) is an irreversible (covalently bonding) opioid antagonist . It is a selective μ opioid receptor antagonist . Chemically, it is a naltrexone derivative with a methyl-fumaramide group in the 6-position .
Synthesis Analysis
The chemical name for β-FNA is (E)-4-[[5α,6β)-17-Cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]amino]-4-oxo-2-butenoic acid methyl ester hydrochloride . The synthesis of β-FNA is not explicitly detailed in the search results.Molecular Structure Analysis
The molecular formula of β-FNA is C25H31ClN2O6 . The exact mass and molecular weight are not provided in the search results. The structure of β-FNA includes a naltrexone derivative with a methyl-fumaramide group in the 6-position .Chemical Reactions Analysis
β-FNA is a selective irreversible μ opioid receptor antagonist that is also a κ opioid receptor agonist . The specific chemical reactions involving β-FNA are not detailed in the search results.Physical And Chemical Properties Analysis
The molecular weight of β-FNA is 491.0 g/mol . It is soluble to 20 mM in water with gentle warming and to 100 mM in DMSO .Scientific Research Applications
Opioid Receptor Antagonist
Beta-Funaltrexamine hydrochloride is known as a selective μ opioid receptor antagonist . This means it can block the effects of substances known as opioids. Opioids are a class of drugs that include the illegal drug heroin, synthetic opioids such as fentanyl, and pain relievers available legally by prescription, such as oxycodone, hydrocodone, codeine, morphine, and many others .
Anti-inflammatory Agent
Beta-Funaltrexamine has been found to have anti-inflammatory actions in a mouse model of lipopolysaccharide-induced inflammation . This suggests that it could potentially be used to treat conditions characterized by inflammation .
Neuroinflammation Research
Beta-Funaltrexamine has been used in research into neuroinflammation, a condition that is involved in a wide range of brain disorders . It has been found to inhibit inflammatory signaling in human astroglial cells .
Antimalarial Activity
TCMDC-125133, which contains a quinazolinedione pharmacophore (the same core structure as beta-Funaltrexamine), has been reported to display promising antimalarial activity . This suggests that beta-Funaltrexamine could potentially be used in the treatment of malaria .
Anticancer Activity
TCMDC-125133 has also been evaluated for its antiproliferative activity against the MCF-7 cell line, a type of breast cancer cell . This suggests that beta-Funaltrexamine could potentially be used in cancer treatment .
Drug Discovery
The quinazolinedione core of beta-Funaltrexamine is a notable pharmacophore in drug discovery due to its broad spectrum of biological activities . This makes it a valuable tool in the development of new drugs .
Mechanism of Action
Target of Action
Beta-Funaltrexamine hydrochloride, also known as β-FNA, is an irreversible and selective antagonist of the μ-opioid receptor . This receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
On the other hand, TCMDC-125875 has been identified as a potent inhibitor of the Plasmodium falciparum asparagine tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme for protein synthesis in the malaria parasite, Plasmodium falciparum.
Mode of Action
β-FNA acts by covalently bonding to the μ-opioid receptor, thereby blocking its interaction with opioid peptides and drugs . This irreversible binding leads to a long-lasting antagonism of the receptor’s function.
TCMDC-125875, on the other hand, inhibits PfAsnRS through a unique mechanism known as “reaction hijacking”. The compound is a pro-inhibitor that gets converted into an active inhibitor within the enzyme’s active site. This results in the formation of an Asn-TCMDC-125875 adduct that inhibits PfAsnRS .
Biochemical Pathways
The μ-opioid receptor, targeted by β-FNA, is involved in various physiological processes, including pain perception, stress response, and mood regulation. By blocking this receptor, β-FNA can modulate these processes .
TCMDC-125875 targets the protein synthesis pathway in Plasmodium falciparum by inhibiting PfAsnRS. This disruption of protein synthesis leads to the death of the parasite .
Result of Action
The antagonism of the μ-opioid receptor by β-FNA can result in the reversal of opioid effects, making it potentially useful in treating opioid overdose .
The inhibition of PfAsnRS by TCMDC-125875 leads to the disruption of protein synthesis in Plasmodium falciparum, resulting in the death of the parasite. This makes TCMDC-125875 a promising candidate for the development of new antimalarial drugs .
Safety and Hazards
properties
IUPAC Name |
methyl (E)-4-[[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]amino]-4-oxobut-2-enoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.ClH/c1-32-20(30)7-6-19(29)26-16-8-9-25(31)18-12-15-4-5-17(28)22-21(15)24(25,23(16)33-22)10-11-27(18)13-14-2-3-14;/h4-7,14,16,18,23,28,31H,2-3,8-13H2,1H3,(H,26,29);1H/b7-6+;/t16-,18-,23+,24+,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPHUOBUKMPSQR-NQGXHZAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)NC1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N[C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Funaltrexamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)

